Coprostanone

描述

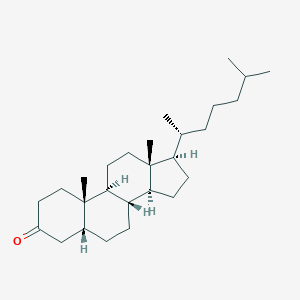

Structure

2D Structure

属性

IUPAC Name |

(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESKGJQREUXSRR-JDIFZLMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862211 | |

| Record name | Coprostanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5beta-Cholestanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

601-53-6 | |

| Record name | Coprostanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coprostanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coprostanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-β-cholestan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPROSTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6B6EPA52O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5beta-Cholestanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Coprostanone Formation Pathway in Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biotransformation of cholesterol to coprostanone, a key process in cholesterol metabolism within the human gut. This document details the enzymatic pathways, key bacterial players, quantitative data on conversion efficiencies, and comprehensive experimental protocols relevant to studying this pathway.

Introduction

The gut microbiota plays a crucial role in human health and disease, in part by metabolizing dietary and host-derived compounds that are otherwise indigestible. One such significant transformation is the conversion of cholesterol to coprostanol, with this compound as a key intermediate. This pathway is of considerable interest as it may influence systemic cholesterol levels and cardiovascular health. The conversion of cholesterol, a readily absorbed sterol, to the poorly absorbed coprostanol effectively removes cholesterol from the enterohepatic circulation.[1] The efficiency of this conversion varies significantly among individuals, with populations categorized as high or low converters.[2] This variability is attributed to the composition and metabolic activity of the gut microbiota.

The this compound Formation Pathway

The conversion of cholesterol to coprostanol by gut bacteria is now understood to primarily proceed through an indirect pathway involving the formation of two key intermediates: 4-cholesten-3-one and this compound.[2][3][4] While a direct reduction of the C5-C6 double bond of cholesterol has been proposed, the indirect pathway is supported by the detection of the intermediates in fecal samples and in vitro cultures.

The indirect pathway consists of two main enzymatic steps:

-

Oxidation and Isomerization of Cholesterol: Cholesterol is first oxidized at the 3β-hydroxyl group and the double bond is isomerized from the Δ5 to the Δ4 position to form 4-cholesten-3-one. This reaction is catalyzed by a cholesterol dehydrogenase, a type of 3β-hydroxysteroid dehydrogenase (3β-HSD). A key enzyme identified in this step is Intestinal Steroid Metabolism A (IsmA).

-

Reduction of 4-cholesten-3-one to this compound: The intermediate 4-cholesten-3-one is then reduced at the C5 position to form this compound (5β-cholestan-3-one). This reaction is catalyzed by a 3-oxo-Δ4-steroid 5β-reductase.

The final step in the overall pathway to coprostanol is the reduction of the 3-oxo group of this compound to a 3β-hydroxyl group, a reaction also potentially carried out by 3β-HSDs.

Key Bacterial Species and Enzymes

Several bacterial species from the human gut have been identified as capable of performing the cholesterol-to-coprostanone conversion. The most well-characterized include:

-

Bacteroides sp. strain D8: This was the first cholesterol-reducing bacterium isolated from human feces. It is known to utilize the indirect pathway.

-

Eubacterium coprostanoligenes ATCC 51222: Isolated from a hog sewage lagoon, this bacterium is also a potent cholesterol converter. The key enzyme IsmA was first identified in this species.

The key enzymes involved in this pathway are:

-

Intestinal Steroid Metabolism A (IsmA): A cholesterol dehydrogenase responsible for the initial conversion of cholesterol to 4-cholesten-3-one.

-

3-oxo-Δ4-steroid 5β-reductase: This enzyme catalyzes the reduction of 4-cholesten-3-one to this compound. Homologs of this enzyme have been identified in various gut bacteria.

Quantitative Data

The efficiency of cholesterol conversion can be quantified at both the bacterial and enzymatic levels.

| Parameter | Organism/Enzyme | Value | Reference |

| Cholesterol Reduction Rate | Bacteroides sp. strain D8 (resting cells) | 1.5 µmol cholesterol / mg bacterial protein / hour | |

| Michaelis Constant (Km) for Cholesterol | 5β-Cholesterol Reductase (L. fermentum) | 19.09 µM | |

| Maximum Velocity (Vmax) | 5β-Cholesterol Reductase (L. fermentum) | 15.35 x 10-6 µmol/sec/nmol | |

| Bacterial Abundance for High Conversion | Human Gut Microbiota | > 108 cells / g wet weight of stool |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound formation pathway.

Cultivation of Cholesterol-Reducing Bacteria

5.1.1. Cultivation of Bacteroides sp. strain D8

-

Medium: Brain Heart Infusion-Yeast Extract-Hemin (BHI-YH) medium or SBM medium.

-

Procedure:

-

Prepare BHI-YH broth.

-

Dispense into anaerobic culture tubes.

-

Inoculate with a fresh culture of Bacteroides sp. strain D8.

-

Incubate under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% H₂, and 5% CO₂) at 37°C.

-

Growth can be monitored by measuring optical density at 600 nm.

-

5.1.2. Cultivation of Eubacterium coprostanoligenes ATCC 51222

-

Medium: ATCC medium 1872 (contains brain heart infusion, yeast extract, and other nutrients).

-

Procedure:

-

Rehydrate the lyophilized culture with ATCC #1872 broth under anaerobic conditions.

-

Transfer the rehydrated culture to a tube of fresh, pre-reduced #1872 broth.

-

Incubate anaerobically at 37°C for 3-5 days. Growth is indicated by the formation of lipid solids.

-

This organism does not grow well on solid agar surfaces.

-

Resting-Cell Assay for Cholesterol Conversion

This assay measures the cholesterol-reducing activity of bacterial cells.

-

Procedure:

-

Grow a culture of the bacterium of interest (e.g., Bacteroides sp. strain D8) in a suitable medium without cholesterol to the late logarithmic or early stationary phase.

-

Harvest the cells by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C).

-

Wash the cell pellet with an anaerobic buffer (e.g., phosphate-buffered saline, PBS, pre-reduced).

-

Resuspend the cells in the same buffer to a desired concentration.

-

Add a known concentration of cholesterol (solubilized with a carrier like lecithin or Tween 80) to the cell suspension.

-

Incubate the reaction mixture under anaerobic conditions at 37°C.

-

At various time points, take aliquots of the reaction mixture and extract the sterols using a suitable organic solvent (e.g., a mixture of chloroform and methanol).

-

Analyze the extracted sterols by GC-MS to quantify the amounts of cholesterol, this compound, and coprostanol.

-

Calculate the rate of cholesterol conversion per milligram of bacterial protein.

-

References

- 1. Cholesterol Metabolism by Uncultured Human Gut Bacteria Influences Host Cholesterol Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacteroides sp. Strain D8, the First Cholesterol-Reducing Bacterium Isolated from Human Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method validation for the simultaneous determination of fecal sterols in surface waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Microbial Transformation of Cholesterol to Coprostanone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial transformation of cholesterol to the non-absorbable sterol, coprostanone, represents a significant intersection of gut microbiology and host lipid metabolism. This bioconversion, primarily occurring in the anaerobic environment of the colon, has garnered considerable interest for its potential to modulate systemic cholesterol levels and influence cardiovascular health. This technical guide provides a comprehensive overview of the core biochemical pathways, enzymatic players, and quantitative data associated with this transformation. Detailed experimental protocols are provided to facilitate further research and development in this promising field.

Core Biochemical Pathway

The conversion of cholesterol to this compound is predominantly carried out by a subset of the gut microbiota through an indirect pathway.[1][2][3][4] This multi-step process involves the intermediate formation of 4-cholesten-3-one and this compound.[4] While a direct reduction of cholesterol to coprostanol has been proposed, the indirect pathway is more widely supported by experimental evidence.

The key enzymatic reactions in the indirect pathway are:

-

Oxidation and Isomerization: Cholesterol is first oxidized at the 3β-hydroxyl group and the double bond is isomerized from the Δ5 to the Δ4 position to form 4-cholesten-3-one. This reaction is catalyzed by a cholesterol oxidase or a 3β-hydroxysteroid dehydrogenase (3β-HSD).

-

Reduction to this compound: The 4-cholesten-3-one intermediate is then reduced at the Δ4 double bond to yield this compound (5β-cholestan-3-one). This step is catalyzed by a 3-oxo-Δ4-steroid 5β-reductase.

-

Reduction to Coprostanol: Finally, this compound is reduced to coprostanol by a 3-ketosteroid reductase.

Quantitative Data

The efficiency of cholesterol transformation to this compound varies significantly among different bacterial species and is influenced by environmental conditions such as pH and temperature. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetics of Cholesterol Oxidase/Dehydrogenase

| Microorganism | Enzyme | Km (μM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Rhodococcus erythropolis | Cholesterol Oxidase | 156 | 13.7 | 7.0 | 60 | |

| Streptomyces aegyptia NEAE 102 | Cholesterol Oxidase | - | - | 7.0 | 37 | |

| Staphylococcus epidermidis | Cholesterol Oxidase | - | - | 8.0 | 40 | |

| Limosilactobacillus fermentum NKN51 | Cholesterol Dehydrogenase | 19.09 | 15.35 x 10⁻⁶ (µmol/sec/nmol) | - | - | |

| Brevibacterium sp. | Cholesterol Oxidase | 230.3 x 10⁻⁴ M | - | - | - | |

| Streptomyces sp. | Cholesterol Oxidase | 2.17 x 10⁻⁴ M | - | - | - | |

| Pseudomonas fluorescens | Cholesterol Oxidase | 0.61 x 10⁻⁴ M | - | - | ||

| Cellulomonas sp. | Cholesterol Oxidase | 0.84 x 10⁻⁴ M | - | - | - |

Table 2: Cholesterol to Coprostanol/Coprostanone Conversion Yields by Various Bacteria

| Bacterial Strain | Conversion Product(s) | Conversion Rate/Yield | Incubation Time | Reference(s) |

| Bacteroides sp. strain D8 | Coprostanol | 0.57 mg cholesterol reduced/mg bacterial protein/h | Not specified | |

| Various Bacteroides strains | Coprostanol | >50% of cholesterol | 7 days | |

| Eubacterium coprostanoligenes ATCC 51222 | Coprostanol | Efficient conversion | Not specified | |

| Lactobacillus acidophilus ATCC 314 | Coprostanol | Not specified | Not specified | |

| Lactobacillus bulgaricus FTCC 0411 | Coprostanol | Not specified | Not specified | |

| Lactobacillus casei ATCC 393 | Coprostanol | Not specified | Not specified | |

| Bifidobacterium bifidum PRL2010 | Coprostanol (putative) | Upregulation of reductase genes | Not specified | |

| Lactobacillus fermentum KC5b | Cholesterol assimilation | 14.8 mg cholesterol/g dry weight of cells | Not specified | |

| Bifidobacterium longum UBC-15 | Cholesterol assimilation | 0.046 ± 0.008 mg/mL (in cell lysate) | Not specified | |

| Limosilactobacillus reuteri UBC-61 | Cholesterol assimilation | 0.04 ± 0.016 mg/mL (in cell lysate) | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of microbial cholesterol to this compound transformation.

Anaerobic Cultivation of Cholesterol-Metabolizing Bacteria

Objective: To culture anaerobic bacteria capable of converting cholesterol to this compound.

Materials:

-

Anaerobic chamber or Hungate tubes

-

Pre-reduced anaerobic culture medium (e.g., Brain Heart Infusion supplemented with yeast extract, hemin, and vitamin K1)

-

Cholesterol solution (e.g., 10 mg/mL in ethanol)

-

Reducing agent (e.g., cysteine-HCl)

-

Resazurin (anaerobic indicator)

-

Nitrogen or a gas mix of N₂/H₂/CO₂

-

Bacterial inoculum (e.g., fecal slurry or pure culture)

Procedure:

-

Prepare the anaerobic medium according to the desired formulation, including the reducing agent and resazurin.

-

Dispense the medium into Hungate tubes or serum bottles inside an anaerobic chamber.

-

Seal the vessels with butyl rubber stoppers and aluminum crimps.

-

Autoclave the media. The resazurin indicator should be colorless after autoclaving, indicating anaerobic conditions.

-

Prior to inoculation, add the cholesterol solution to the desired final concentration (e.g., 100 µg/mL).

-

Inoculate the medium with the bacterial source using a sterile syringe and needle.

-

Incubate the cultures at 37°C for the desired period (e.g., 7 days).

-

Monitor bacterial growth by measuring optical density (OD₆₀₀) and the conversion of cholesterol at different time points.

Cholesterol Dehydrogenase/Oxidase Assay

Objective: To determine the activity of cholesterol dehydrogenase or oxidase in a bacterial cell lysate.

Materials:

-

Bacterial cell lysate

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Cholesterol substrate solution (e.g., cholesterol dissolved in a suitable surfactant like Triton X-100)

-

NAD⁺ or NADP⁺ solution (for dehydrogenase)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette containing phosphate buffer, NAD⁺/NADP⁺ (if applicable), and the cholesterol substrate solution.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of the bacterial cell lysate.

-

For a dehydrogenase, monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.

-

For an oxidase, the formation of 4-cholesten-3-one can be monitored by the increase in absorbance at around 240 nm.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

3-Oxo-Δ4-steroid 5β-Reductase Assay (Spectrophotometric Method)

Objective: To measure the activity of 3-oxo-Δ4-steroid 5β-reductase in a bacterial cell lysate.

Materials:

-

Bacterial cell lysate

-

Potassium phosphate buffer (e.g., 100 mM, pH 6.0)

-

4-cholesten-3-one substrate solution (dissolved in a suitable organic solvent like ethanol and then diluted in buffer)

-

NADPH solution

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette containing potassium phosphate buffer and NADPH solution.

-

Equilibrate the mixture to 37°C.

-

Add the bacterial cell lysate and incubate for a few minutes.

-

Initiate the reaction by adding the 4-cholesten-3-one substrate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the enzyme activity based on the rate of NADPH consumption, using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).

Extraction and Analysis of Sterols by TLC and GC-MS

Objective: To extract, separate, and identify cholesterol and its metabolites from bacterial cultures.

Materials:

-

Bacterial culture

-

Internal standard (e.g., 5α-cholestane)

-

Chloroform, Methanol, Hexane, Ethyl acetate, Acetic acid

-

TLC plates (silica gel)

-

Iodine vapor or other visualization reagent

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

Procedure:

-

Extraction (Modified Bligh-Dyer method): a. To a known volume of bacterial culture, add the internal standard. b. Add a mixture of chloroform and methanol (e.g., 2:1 v/v) and vortex thoroughly. c. Add chloroform and water to induce phase separation. d. Centrifuge to separate the layers and collect the lower organic phase containing the lipids. e. Evaporate the solvent under a stream of nitrogen.

-

Thin-Layer Chromatography (TLC): a. Dissolve the dried lipid extract in a small volume of chloroform. b. Spot the extract onto a silica gel TLC plate alongside standards for cholesterol, 4-cholesten-3-one, and this compound. c. Develop the plate in a solvent system such as hexane:ethyl acetate (4:1 v/v) or petroleum ether:diethyl ether:acetic acid (80:20:1 v/v/v). d. Visualize the separated spots using iodine vapor or by charring with sulfuric acid. e. Calculate the Rf values and compare them with the standards.

-

Gas Chromatography-Mass Spectrometry (GC-MS): a. Redissolve the dried lipid extract in a suitable solvent. b. Derivatize the sterols by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating (e.g., at 60°C for 30 minutes) to increase their volatility. c. Inject the derivatized sample into the GC-MS. d. Use a temperature program that allows for the separation of cholesterol and its metabolites. e. Identify the compounds based on their retention times and mass spectra compared to standards. f. Quantify the compounds by integrating the peak areas and normalizing to the internal standard.

Conclusion

The microbial conversion of cholesterol to this compound is a complex and fascinating process with significant implications for human health. Understanding the underlying biochemistry, the microorganisms involved, and the factors that influence this transformation is crucial for the development of novel therapeutic strategies to manage hypercholesterolemia. The data and protocols presented in this guide provide a solid foundation for researchers to explore this exciting field further. Future research should focus on the isolation and characterization of novel cholesterol-metabolizing bacteria, the detailed kinetic analysis of the involved enzymes, and the elucidation of the regulatory mechanisms governing this important metabolic pathway in the human gut.

References

- 1. Removal of cholesterol by lactobacilli via incorporation and conversion to coprostanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Eubacterium coprostanoligenes in Coprostanone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic processes underlying the conversion of cholesterol to coprostanol by the gut bacterium Eubacterium coprostanoligenes, with a specific focus on the synthesis of the key intermediate, coprostanone. This bacterium has garnered significant interest for its potential to reduce intestinal cholesterol absorption, a key factor in managing hypercholesterolemia and associated cardiovascular diseases. Understanding the enzymatic machinery and reaction kinetics of this pathway is crucial for developing novel therapeutic strategies leveraging the gut microbiome.

The Cholesterol-to-Coprostanol Conversion Pathway

Eubacterium coprostanoligenes ATCC 51222 metabolizes cholesterol to coprostanol primarily through an indirect pathway, which involves the formation of two key intermediates: 4-cholesten-3-one and this compound.[1][2][3] This contrasts with a direct reduction pathway, for which there is less evidence. The indirect pathway is a three-step enzymatic process:

-

Oxidation and Isomerization: Cholesterol is first oxidized at the 3β-hydroxyl group and the double bond is isomerized from the Δ5 to the Δ4 position to form 4-cholesten-3-one. This initial conversion is catalyzed by a 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase, an enzyme identified in E. coprostanoligenes as Intestinal Steroid Metabolism A (IsmA).[4][5]

-

Reduction to this compound: The Δ4 double bond of 4-cholesten-3-one is then reduced to yield 5β-cholestan-3-one, commonly known as this compound. This reaction is catalyzed by a 3-oxo-Δ4-steroid 5β-reductase.

-

Reduction to Coprostanol: Finally, the 3-keto group of this compound is reduced to a 3β-hydroxyl group, forming coprostanol. Interestingly, the IsmA enzyme from E. coprostanoligenes has been shown to catalyze this final reduction step as well.

Quantitative Data on Cholesterol Conversion

| Parameter | Organism/Model | Value | Reference |

| Cholesterol-to-Coprostanol Reduction Efficiency | Resting cells of Bacteroides sp. strain D8 | 0.57 mg (1.5 µmol) cholesterol reduced/mg bacterial protein/h | |

| Serum Cholesterol Concentration | Germ-free mice administered live E. coprostanoligenes | 204.9 +/- 5.3 mg/dl | |

| Serum Cholesterol Concentration (Control) | Germ-free mice administered heat-killed E. coprostanoligenes | 213.7 +/- 5.9 mg/dl | |

| Plasma Cholesterol Concentration | Hypercholesterolemic rabbits administered live E. coprostanoligenes | 183.3 +/- 11.0 mg/dl | |

| Plasma Cholesterol Concentration (Control) | Hypercholesterolemic rabbits administered boiled bacterial suspension | 248.8 +/- 12.3 mg/dl |

Experimental Protocols

Culturing Eubacterium coprostanoligenes ATCC 51222

E. coprostanoligenes is a strict anaerobe, and its cultivation requires specific media and anaerobic conditions.

3.1.1. Media Formulations

Several media have been developed for the growth and maintenance of E. coprostanoligenes. The compositions of three commonly used media are detailed below. All media should be prepared and sterilized, then transferred to an anaerobic chamber to equilibrate for at least 18 hours before use.

| Component | Basal Cholesterol Medium (BCM) | Standard Brain Medium (SBM) | Cholesterol Brain Medium (CBM) |

| Trypticase | 2.0 g | - | - |

| Yeast Extract | 1.0 g | - | - |

| L-cysteine HCl·H₂O | 0.1 g | 0.5 g | 0.5 g |

| Resazurin (0.1% w/v) | 0.2 ml | 1.0 ml | 1.0 ml |

| Salt Solution A* | 7.5 ml | - | - |

| Salt Solution B** | 7.5 ml | - | - |

| Distilled Water | to 100 ml | to 100 ml | to 100 ml |

| Brain Heart Infusion | - | 37.0 g | 37.0 g |

| Hemin (0.05% w/v) | - | 1.0 ml | 1.0 ml |

| Vitamin K1 (0.5% v/v in ethanol) | - | 0.1 ml | 0.1 ml |

| Cholesterol (10% w/v in ethanol) | - | - | 1.0 ml |

* Salt Solution A: 0.6% K₂HPO₄ ** Salt Solution B: 0.6% KH₂PO₄, 1.2% NaCl, 1.2% (NH₄)₂SO₄, 0.24% MgSO₄·7H₂O, 0.12% CaCl₂·2H₂O

3.1.2. Culturing Procedure

-

Obtain a freeze-dried culture of Eubacterium coprostanoligenes ATCC 51222.

-

In an anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂), rehydrate the pellet with an appropriate pre-reduced broth medium (e.g., BCM).

-

Incubate the culture at 37°C under anaerobic conditions. Growth is often observed as turbidity or the formation of lipid solids.

-

For solid media, use Cholesterol Brain Agar (CBA) or Modified Basal Cholesterol Agar (MBCA) and incubate under anaerobic conditions at 37°C.

Resting-Cell Assay for Cholesterol Conversion

This assay is used to determine the cholesterol conversion activity of whole bacterial cells.

Protocol:

-

Harvest E. coprostanoligenes cells from a culture by centrifugation.

-

Wash the cell pellet with an anaerobic buffer (e.g., phosphate buffer).

-

Resuspend the cells in the assay buffer to a desired protein concentration.

-

Prepare the reaction mixture containing the cell suspension and micellar cholesterol in phosphate buffer.

-

Incubate the reaction mixture at 37°C under anaerobic conditions.

-

At different time points, stop the reaction by adding a suitable solvent (e.g., methanol).

-

Extract the sterols from the reaction mixture.

-

Analyze the extracted sterols by GC-MS or UHPLC-MS/MS to quantify cholesterol, this compound, and coprostanol.

In Vitro Enzyme Assay for IsmA

This protocol is for assaying the activity of purified IsmA enzyme.

3.3.1. Enzyme Purification

-

Clone the ismA gene with a His-tag into an expression vector and transform it into E. coli.

-

Induce protein expression (e.g., with IPTG).

-

Lyse the E. coli cells and clarify the lysate by centrifugation.

-

Purify the His-tagged IsmA using a nickel-NTA affinity column.

3.3.2. Assay Protocol

-

Prepare a reaction buffer containing:

-

100 mM potassium phosphate buffer (pH 6.5)

-

500 µM NADP+

-

0.2% Triton X-100

-

5% ethanol

-

-

Add 100 µM cholesterol as the substrate.

-

Initiate the reaction by adding the purified IsmA enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 16 hours).

-

Stop the reaction and extract the sterols.

-

Analyze the formation of 4-cholesten-3-one using GC-MS.

Analytical Methods for Sterol Quantification

Accurate quantification of cholesterol and its metabolites is essential for studying the conversion pathway.

3.4.1. Sample Preparation

-

For culture or reaction samples, dilute 1:10 in methanol.

-

Centrifuge to remove insoluble debris.

-

The supernatant can be directly injected for UHPLC-MS/MS analysis or further processed for GC-MS.

3.4.2. UHPLC-MS/MS Analysis

-

Column: Kinetex 2.6 µm, C8 100 Å, 100 x 3 mm (or equivalent)

-

Mobile Phase: A gradient of methanol and water is typically used.

-

Detection: Tandem mass spectrometry (MS/MS) in a suitable ionization mode (e.g., APCI or ESI) with multiple reaction monitoring (MRM) for specific quantification of cholesterol, 4-cholesten-3-one, this compound, and coprostanol.

3.4.3. GC-MS Analysis

-

Derivatization: Sterols are often derivatized (e.g., silylation) to improve their volatility and chromatographic properties.

-

Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

-

Detection: Mass spectrometry in selected ion monitoring (SIM) mode for sensitive and specific detection of the target analytes.

Conclusion

Eubacterium coprostanoligenes plays a pivotal role in the gut microbial conversion of cholesterol to the non-absorbable sterol, coprostanol, with this compound being a central intermediate. The enzymatic pathway, involving the key enzyme IsmA, presents a promising target for therapeutic interventions aimed at lowering serum cholesterol levels. The protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate this important metabolic process and harness its potential for human health. Further research is warranted to fully characterize the kinetics of the enzymes involved and to optimize conditions for in vivo cholesterol conversion.

References

- 1. odr.chalmers.se [odr.chalmers.se]

- 2. Mechanism of cholesterol reduction to coprostanol by Eubacterium coprostanoligenes ATCC 51222 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of Cholesterol and Bile Acids by the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol Metabolism by Uncultured Human Gut Bacteria Influences Host Cholesterol Level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gut microbiome and metabolome profiling in Framingham Heart Study reveals cholesterol-metabolizing bacteria - PMC [pmc.ncbi.nlm.nih.gov]

coprostanone as a biomarker for fecal pollution

An In-depth Technical Guide to Coprostanone as a Biomarker for Fecal Pollution

Introduction

Fecal pollution in aquatic and terrestrial environments poses a significant risk to public health and ecosystem stability. Accurate identification and tracking of fecal sources are paramount for effective environmental management and remediation. While traditional microbiological indicators have been widely used, chemical biomarkers offer a more source-specific and stable alternative. Among these, fecal stanols, and specifically this compound (5β-cholestan-3-one), have emerged as crucial molecules for detecting and assessing the extent of fecal contamination.

This technical guide provides a comprehensive overview of this compound's role as a biomarker for fecal pollution, tailored for researchers, scientists, and professionals in environmental science and drug development. It covers the biochemical origins of this compound, its application in environmental analysis, detailed experimental protocols, and a summary of quantitative data.

Biochemical Formation and Significance

This compound is a fecal stanol derived from the metabolic transformation of cholesterol by gut microbiota.[1][2] Cholesterol, a ubiquitous sterol in higher animals, undergoes a series of bacterial enzymatic reactions in the anaerobic environment of the large intestine.

The primary pathway involves the conversion of cholesterol to coprostanol (5β-cholestan-3β-ol), which is the most abundant sterol in human feces, constituting about 60% of the total sterol content.[2] A key intermediate in this process is 4-cholesten-3-one, which is then converted to this compound before its final reduction to coprostanol.[1][3] Some gut bacteria can also oxidize coprostanol back to this compound. The presence of the 5β-isomer is highly specific to fecal matter from mammals, including humans, making it a reliable indicator of sewage pollution. In contrast, the 5α-isomer, cholestanone, can be formed by microbial degradation of cholesterol in soil and sediments, which allows for the differentiation between fecal input and environmental formation.

References

The Keystone in Cholesterol's Disappearing Act: A Technical History of Coprostanone

For Immediate Release

A deep dive into the scientific literature reveals the fascinating discovery and history of coprostanone, a pivotal intermediate in the microbial transformation of cholesterol. This technical guide, designed for researchers, scientists, and drug development professionals, unpacks the key experiments, methodologies, and quantitative data that have shaped our understanding of this crucial molecule.

This compound, or 5β-cholestan-3-one, holds a significant place in the history of steroid chemistry and gut microbiology. Long before its role in human health was appreciated, its precursor, coprostanol, was identified in fecal matter in 1862, initially dubbed "stercorin." However, it was the elucidation of the pathway from cholesterol to coprostanol in the mid-20th century that brought the importance of this compound to the forefront. This guide provides a detailed account of its discovery, the elucidation of its metabolic pathway, and the experimental protocols that were instrumental in this scientific journey.

From Discovery to Metabolic Intermediate: A Historical Overview

The story of this compound is intrinsically linked to the study of how our gut bacteria process cholesterol. While the direct conversion of cholesterol to coprostanol was initially proposed, meticulous isotopic labeling studies in the mid-20th century by researchers such as Rosenfeld and Gallagher provided compelling evidence for an indirect pathway. These studies demonstrated that the transformation of cholesterol to coprostanol in the human gut proceeds via key intermediates, with this compound being a central player.

A landmark 1971 paper by Björkhem and Gustafsson further solidified the indirect pathway hypothesis. Their work, along with subsequent research, established that the conversion of cholesterol to coprostanol is not a single-step reduction but a multi-step process involving the formation of 4-cholesten-3-one and subsequently this compound.

Quantitative Data on this compound and Related Compounds

The following tables summarize key quantitative data for this compound and its immediate precursor and successor in the primary metabolic pathway. This information is compiled from both historical and contemporary sources to provide a comprehensive overview for researchers.

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₄₆O | PubChem CID: 92132 |

| Molecular Weight | 386.7 g/mol | PubChem CID: 92132 |

| Melting Point | 66-74 °C (from in vivo studies) | Rosenfeld et al. (1954) |

| Melting Point | 68-71 °C (from incubation experiments) | Rosenfeld et al. (1954) |

Table 1: Physical and Chemical Properties of this compound.

| Precursor/Product | Transformation | Key Enzyme/Reagent | Yield | Reference |

| 4-Cholesten-3-one | Reduction to this compound | 3-oxo-Δ⁴-steroid 5β-reductase (enzymatic) | Not specified | Björkhem et al. (1973) |

| 4-Cholesten-3-one | Catalytic Transfer Hydrogenation & Oxidation | W2 Raney nickel, Killiani reagent | 80% (overall) | Stevović et al. (1995) |

| This compound | Reduction to Coprostanol | Not specified | Not specified | Rosenfeld et al. (1954) |

Table 2: Key Reactions in the Formation and Conversion of this compound.

Key Metabolic Pathway: Cholesterol to Coprostanol

The conversion of cholesterol to coprostanol via the indirect pathway is a critical function of the gut microbiota. The following diagram illustrates this multi-step process, highlighting the central role of this compound.

Experimental Protocols: A Look Back at Foundational Research

To provide a deeper understanding of the research that underpins our knowledge of this compound, this section details the methodologies from key historical papers.

Protocol 1: Enzymatic Conversion of 4-Cholesten-3-one to this compound (Adapted from Björkhem et al., 1973)

This experiment demonstrated the enzymatic reduction of 4-cholesten-3-one to this compound using a crude enzyme preparation from rat cecal contents.

Workflow Diagram:

Methodology:

-

Enzyme Preparation:

-

The cecal contents of adult male rats were homogenized in a 0.1 M potassium phosphate buffer (pH 7.4).

-

The homogenate was centrifuged at 10,000 x g for 10 minutes.

-

The resulting supernatant was then centrifuged at 100,000 x g for 60 minutes.

-

The final supernatant, containing the crude enzyme preparation, was used for the incubation.

-

-

Incubation:

-

The incubation mixture contained the crude enzyme preparation, [4-¹⁴C]4-cholesten-3-one (substrate), and NADH in a potassium phosphate buffer.

-

The mixture was incubated at 37°C for 30 minutes.

-

-

Analysis:

-

The reaction was terminated, and the lipids were extracted using a chloroform:methanol (2:1) solution.

-

The extracted lipids were then separated and identified using thin-layer chromatography (TLC).

-

The distribution of radioactivity on the TLC plate was determined using a radiochromatogram scanner to identify the conversion of the radiolabeled substrate to this compound.

-

Protocol 2: Chemical Synthesis of this compound (Adapted from Stevović et al., 1995)

This two-step procedure provides an efficient method for the chemical synthesis of this compound from 4-cholesten-3-one.

Workflow Diagram:

Methodology:

-

Step 1: Catalytic Transfer Hydrogenation:

-

4-cholesten-3-one is subjected to catalytic transfer hydrogenation using W2 Raney nickel as the catalyst.

-

The reaction is carried out in boiling isopropanol.

-

This step yields a mixture of the 3α- and 3β-epimers of 5β-cholestanol (coprostanols).

-

-

Step 2: Oxidation:

-

The crude mixture of coprostanols from Step 1 is then oxidized.

-

The oxidation is performed using Killiani reagent (a solution of chromium trioxide in aqueous sulfuric acid).

-

This oxidation step selectively converts the hydroxyl groups of the coprostanols to the ketone group at the 3-position, yielding this compound as the sole product.

-

The overall reported yield for this two-step synthesis is 80%.

-

Conclusion

The discovery and characterization of this compound represent a significant chapter in our understanding of steroid metabolism and the intricate interplay between host and gut microbiota. The foundational experiments detailed in this guide not only unraveled a key metabolic pathway but also laid the groundwork for future research into the physiological implications of this microbial activity. For today's researchers, a thorough understanding of this history and the experimental techniques employed provides a valuable context for ongoing investigations into the role of the gut microbiome in health and disease.

chemical structure and stereochemistry of coprostanone

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Coprostanone

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental methodologies related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and metabolomics.

Chemical Structure and Identification

This compound, also known as 5β-cholestan-3-one, is a saturated steroid and a significant metabolite of cholesterol produced by the gut microbiota.[1][2] Its fundamental structure consists of the characteristic four-ring steroid nucleus (gonane), comprising three cyclohexane rings and one cyclopentane ring, with a side chain attached to carbon-17.

IUPAC Name: (5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one[3]

Synonyms: 5β-Cholestan-3-one, Coprostan-3-one, 3-Keto-5β-cholestane[1][3]

The key structural features include an oxo (ketone) group at the C-3 position and a saturated tetracyclic phenanthrene derivative core.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₆O | |

| Molecular Weight | 386.7 g/mol | |

| CAS Number | 601-53-6 | |

| Appearance | Solid, Off-White | |

| Melting Point | 62-63 °C | |

| Boiling Point | 210-215 °C (at 0.3 Torr) | |

| Solubility | Sparingly soluble in ethanol (1-10 mg/ml), Soluble in chloroform | |

| InChI | InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| InChIKey | PESKGJQREUXSRR-JDIFZLMISA-N | |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(=O)CC4)C)C |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its structure, defined by the spatial arrangement of atoms at its chiral centers. This compound has 8 defined stereocenters.

The most significant feature is the cis-fusion of the A and B rings of the steroid nucleus. This is a result of the hydrogen atom at carbon-5 being in the beta (β) configuration , meaning it projects "upwards" from the plane of the rings. This 5β stereochemistry results in a bent or L-shaped molecular structure. This is in contrast to its epimer, 5α-cholestan-3-one (cholestanone), where the A/B rings are trans-fused, resulting in a more planar structure.

Biological Significance and Metabolic Pathway

This compound is a key intermediate in the microbial conversion of cholesterol to coprostanol in the gut. This biotransformation is significant as coprostanol is poorly absorbed by the intestine, and thus this pathway can influence cholesterol levels in the body. The primary pathway for this conversion is the "indirect pathway," which proceeds through cholestenone and this compound as intermediates.

Signaling Pathway Diagram

Caption: Metabolic pathway of cholesterol to coprostanol.

Experimental Protocols

Chemical Synthesis of this compound

A two-step procedure for the synthesis of this compound has been reported with an overall yield of 80%.

Step 1: Catalytic Transfer Hydrogenation of 4-Cholesten-3-one

-

Reactants: 4-cholesten-3-one, W2 Raney nickel (catalyst), and boiling isopropanol (solvent and hydrogen donor).

-

Procedure: The catalytic transfer hydrogenation of 4-cholesten-3-one is performed over W2 Raney nickel in boiling isopropanol.

-

Product: This reaction yields a mixture of 5β-cholestan-3α- and 3β-ols (coprostanols).

Step 2: Oxidation of Coprostanols

-

Reactants: The crude mixture of coprostanols from Step 1 and Kiliani reagent (a solution of chromium trioxide in sulfuric acid).

-

Procedure: The mixture of coprostanols is oxidized using the Kiliani reagent.

-

Product: This oxidation step yields 5β-cholestan-3-one (this compound) as the sole product.

Isolation of this compound from Fecal Samples

The isolation of this compound from fecal samples generally involves extraction, saponification to hydrolyze any esters, and chromatographic purification.

-

Extraction:

-

Homogenize a known quantity of the fecal sample.

-

Perform a solvent extraction using a non-polar solvent such as hexane or chloroform.

-

Separate the organic phase containing the lipids.

-

-

Saponification (Optional but recommended):

-

To analyze for total this compound (free and esterified), the extract can be saponified.

-

This can be achieved by heating the extract with an alcoholic potassium hydroxide solution.

-

-

Purification by Chromatography:

-

The crude extract is then purified using chromatographic techniques.

-

Thin-Layer Chromatography (TLC): A common method for initial cleanup.

-

Column Chromatography: For larger scale purification, column chromatography on silica gel or alumina can be employed.

-

Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of sterols like this compound.

-

Sample Preparation:

-

The purified this compound sample is dissolved in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Derivatization is typically not necessary for ketosteroids like this compound, but may be employed for related sterols if analyzed simultaneously.

-

-

GC-MS Parameters (Illustrative):

-

GC Column: A non-polar capillary column, such as a DB-5ms.

-

Carrier Gas: Helium.

-

Injector: Splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the components, for example, an initial temperature of 60°C held for a few minutes, followed by a ramp up to 310°C.

-

MS Detector: Operated in electron ionization (EI) mode. The mass-to-charge ratios of the resulting fragments are detected.

-

-

Data Analysis:

-

The retention time of the this compound peak is compared to that of a known standard.

-

The mass spectrum is analyzed for characteristic fragment ions to confirm the identity of the compound.

-

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules like this compound.

-

Sample Preparation:

-

A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

-

NMR Experiments:

-

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms in the molecule, confirming the overall structure and stereochemistry.

-

-

Data Interpretation:

-

The chemical shifts, coupling constants, and cross-peaks in the various NMR spectra are analyzed to assign all the proton and carbon signals and to confirm the stereochemical relationships between different parts of the molecule.

-

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a biological sample.

Caption: Workflow for this compound analysis.

References

The Unseen Fingerprint: A Technical Guide to Coprostanone in the Environment

An in-depth exploration of the natural occurrence, analysis, and significance of coprostanone as a fecal contamination biomarker in environmental samples.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (5β-cholestan-3-one) is a ketonic fecal steroid that serves as a crucial, yet often overlooked, indicator of fecal pollution in the environment. Formed as an intermediate in the microbial reduction of cholesterol to coprostanol in the anaerobic environment of the vertebrate gut, its presence in environmental matrices such as water, sediment, and soil provides a chemical fingerprint of contamination from human and animal waste. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed methodologies for its analysis, and its significance as a biomarker for assessing environmental quality.

Natural Occurrence and Formation

This compound is not typically produced by organisms themselves but is a direct result of the metabolic activity of gut microbiota. The primary pathway for its formation is the "indirect pathway" of cholesterol conversion to coprostanol. In this multi-step process, cholesterol is first oxidized to 4-cholesten-3-one, which is then reduced to this compound before its final conversion to coprostanol[1][2]. This transformation is carried out by various anaerobic bacteria, including species from the genera Eubacterium and Bacteroides.

The presence and concentration of this compound in environmental samples are directly linked to the discharge of untreated or inadequately treated sewage, agricultural runoff from livestock farming, and other sources of fecal contamination. While coprostanol is often the more abundant and commonly measured fecal stanol, this compound is a valuable complementary marker. The ratio of coprostanol to this compound can provide insights into the age and degradation state of the fecal matter, as this compound is an intermediate in the conversion process.

Quantitative Data on this compound in Environmental Samples

The concentration of this compound in the environment can vary widely depending on the proximity to pollution sources, the type of environmental matrix, and the prevailing environmental conditions. The following tables summarize reported concentrations of this compound and the closely related coprostanol in various environmental samples.

| Environmental Matrix | Location | This compound Concentration (ng/g dry weight) | Coprostanol Concentration (ng/g dry weight) | Reference |

| Sediment | ||||

| Cotinga sub-estuary, Brazil | Not explicitly quantified, but detected | Up to ~200 | [3] | |

| Iguaçu and Barigui Rivers, Brazil | Detected | - | [4] | |

| Guanabara Bay, Brazil | - | 1,400 - 105,000 | [5] | |

| Mangroves, Brazil | - | 230 - 6,970 | ||

| Soil | ||||

| Various soils (Regosol, Podzol, Ferralsol) | 1.3 - 10 (Quantification Limit) | - | ||

| Wastewater & Sludge | ||||

| Wastewater Influent | - | 16,100 - 105,000 (ng/100mL) | ||

| Sewage Sludge | - | 60,000 - 7,800,000 | ||

| River Water | ||||

| Major rivers, Malaysia | - | 70 - 35,430 (ng/L) | ||

| Aurá River, Brazil | - | up to 219.8 |

Signaling Pathways and Logical Relationships

The formation and fate of this compound in the environment are governed by a series of biochemical transformations and environmental processes. The following diagrams illustrate these relationships.

Experimental Protocols

The accurate quantification of this compound in environmental samples requires a multi-step analytical approach involving extraction, cleanup, derivatization, and instrumental analysis.

Sample Extraction

The choice of extraction method depends on the sample matrix.

-

Sediment and Soil: Soxhlet extraction is a robust method for solid matrices.

-

Air-dry and sieve the sample to remove large debris.

-

Homogenize the sample.

-

A known quantity of the dried sample is placed in a cellulose thimble.

-

Add a surrogate internal standard to the sample to assess extraction efficiency.

-

Extract with a suitable solvent, such as dichloromethane (DCM) or a DCM/methanol mixture, for 18-24 hours.

-

Alternatively, pressurized liquid extraction (PLE) or sonication can be used for faster extraction.

-

-

Water: Solid-phase extraction (SPE) is commonly used for aqueous samples.

-

Filter the water sample through a glass fiber filter to separate the dissolved and particulate phases.

-

The filter containing the particulate matter can be extracted as described for sediments.

-

Pass the filtrate through an SPE cartridge (e.g., C18) to adsorb the dissolved sterols.

-

Elute the sterols from the cartridge with an organic solvent like methanol or ethyl acetate.

-

Saponification and Cleanup

Saponification is often necessary to hydrolyze steryl esters to free sterols, followed by a cleanup step to remove interfering compounds.

-

The crude extract is concentrated and redissolved in an ethanolic potassium hydroxide (KOH) solution.

-

The mixture is refluxed or heated to hydrolyze any ester-bound sterols.

-

After cooling, the non-saponifiable fraction (containing the sterols) is extracted using a non-polar solvent such as n-hexane through liquid-liquid extraction.

-

The extract is then purified using column chromatography, typically with silica gel or alumina, to separate the sterol fraction from other lipids.

Derivatization for GC-MS Analysis

Due to their low volatility, sterols and stanones require derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). Silylation is a common derivatization technique.

-

Evaporate the purified extract to dryness under a gentle stream of nitrogen.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of hexamethyldisilazane (HMDS), TMCS, and pyridine, to the dried extract.

-

Heat the mixture to facilitate the reaction, which converts the hydroxyl groups of sterols to more volatile trimethylsilyl (TMS) ethers. Importantly, this specific silylation mixture avoids the derivatization of the keto group in this compound.

-

For ketosteroids, a two-step derivatization involving methoximation followed by silylation can be employed to improve chromatographic separation and prevent the formation of multiple peaks from a single analyte.

Instrumental Analysis by GC-MS

The derivatized sample is then analyzed by GC-MS.

-

Gas Chromatography (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used for separation.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is used to achieve optimal separation of the different sterols and stanones.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Specific ions for the TMS derivatives of this compound and other target sterols are monitored for quantification.

-

The following diagram outlines a typical experimental workflow for the analysis of this compound.

Conclusion

This compound is a valuable and specific biomarker for tracing fecal contamination in the environment. Its analysis, in conjunction with other fecal sterols, provides a powerful tool for assessing water quality, identifying pollution sources, and understanding the fate of contaminants in various ecosystems. The detailed methodologies presented in this guide offer a robust framework for researchers and scientists to accurately quantify this compound and utilize this "unseen fingerprint" to better protect our environmental resources. The continued refinement of analytical techniques and the expansion of quantitative databases for this compound will further enhance its utility in environmental monitoring and management.

References

- 1. GC-MS method for determining faecal sterols as biomarkers of human and pastoral animal presence in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of natural environmental conditions on faecal glucocorticoid metabolite concentrations in jaguars (Panthera onca) in Belize - PMC [pmc.ncbi.nlm.nih.gov]

Coprostanone Versus Coprostanol as Fecal Indicators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fecal pollution in environmental and pharmaceutical settings poses significant risks to public health and product safety. Accurate detection and characterization of this contamination are therefore paramount. For decades, sterol-based chemical markers have served as reliable indicators of fecal matter, offering advantages over traditional microbiological methods. Coprostanol, a fecal stanol produced from cholesterol by gut microbiota, is the most established of these markers. However, its metabolic precursor, coprostanone, offers complementary information that can enhance the accuracy and utility of fecal source tracking. This technical guide provides a comprehensive comparison of this compound and coprostanol as fecal indicators, detailing their biochemical formation, analytical methodologies, and the interpretation of their relative concentrations.

Introduction to Fecal Sterol Indicators

Fecal sterols are steroid alcohols and their derivatives that are formed by the metabolic activity of microorganisms in the digestive tracts of humans and animals. Unlike many microbial indicators, which can have variable survival rates and potential for regrowth in the environment, fecal sterols are more stable chemical markers. Coprostanol (5β-cholestan-3β-ol) is the most abundant fecal sterol in human feces, accounting for approximately 40-60% of the total sterol content.[1] Its presence in environmental samples is a strong indicator of fecal contamination. This compound (5β-cholestan-3-one), a ketone, is a key intermediate in the microbial conversion of cholesterol to coprostanol. While present in lower concentrations than coprostanol, its detection and quantification provide valuable insights into the nature and age of fecal pollution.

Biochemical Formation Pathways

The conversion of cholesterol to coprostanol in the gut is an anaerobic bacterial process. Two primary pathways have been proposed: a direct reduction pathway and an indirect pathway involving ketone intermediates.[2]

-

Direct Pathway: This pathway involves the direct, stereospecific reduction of the double bond at the C5-C6 position of cholesterol to form coprostanol without the formation of a ketone at the C3 position.

-

Indirect Pathway: This is considered the major pathway and proceeds through two main steps. First, cholesterol is oxidized and isomerized to 4-cholesten-3-one. Subsequently, 4-cholesten-3-one is reduced to this compound, which is then further reduced to coprostanol.[2]

The presence of both this compound and coprostanol in feces and, consequently, in sewage, is a direct result of these microbial transformations.

Quantitative Data on this compound and Coprostanol

The concentrations of this compound and coprostanol can vary significantly depending on the source and the environmental matrix. The following tables summarize typical concentrations found in various samples.

Table 1: Concentrations in Wastewater

| Sample Type | Coprostanol Concentration | This compound Concentration | Reference(s) |

| Raw Sewage Influent | 16.1 - 105 µ g/100 mL | Data not consistently reported | [3] |

| Raw Sewage | 170 - 475 µg/L | Data not consistently reported | [4] |

| Secondary Treated Effluent | 4.8 - 45.3 µg/L | Data not consistently reported | |

| Sewage Treatment Plant Effluent | Mean: 6.0 mg/L | Data not consistently reported |

Table 2: Concentrations in Water and Sediment

| Sample Type | Coprostanol Concentration | This compound Concentration | Reference(s) |

| River Water (Mekong Delta, Dry Season) | 0.001 - 97.1 µg/L | Data not consistently reported | |

| River Water (Tokyo, Winter) | <0.0001 - 3.77 µg/L | Data not consistently reported | |

| River Sediments (Siak River, Indonesia) | 50 - 10,530 ng/g (dry weight) | Data not consistently reported | |

| Contaminated Sediments (Cotinga sub-estuary) | >0.50 µg/g | 0.26 - 2.65 µg/g | |

| River Sediments (Aurá River, Brazil) | up to 219.8 ng/g | Data not consistently reported |

This compound vs. Coprostanol: A Comparative Analysis

While coprostanol is the more abundant and commonly measured indicator, this compound provides valuable complementary information. The ratio of these two compounds can be particularly insightful.

-

Coprostanol: As the final product of cholesterol reduction, its presence is a robust indicator of fecal contamination. High concentrations are typically associated with untreated or poorly treated sewage.

-

This compound: As an intermediate, its relative concentration can indicate the "freshness" of the sewage. Higher ratios of this compound to coprostanol may suggest more recent contamination, as the conversion to coprostanol has had less time to complete. Conversely, in aged sewage or environments where further microbial activity has occurred, lower ratios are expected.

The use of sterol ratios is a powerful tool in fecal source tracking. For instance, the ratio of coprostanol to cholesterol can help distinguish between human and non-human fecal contamination. Similarly, the ratio of 5β-stanols (like coprostanol) to their 5α-stanol counterparts can differentiate between fecal input and in-situ formation in sediments. This compound should be considered a crucial component of these ratiometric analyses for a more definitive assessment of sewage pollution, especially in cases of low to moderate contamination.

Experimental Protocols for Fecal Sterol Analysis

The analysis of this compound and coprostanol in environmental samples typically involves several key steps: extraction, clean-up (fractionation), derivatization, and instrumental analysis.

5.1. Sample Preparation and Extraction

-

Water Samples: For aqueous samples, solid-phase extraction (SPE) is a common method for concentrating the sterols.

-

Sediment and Solid Samples: Solid samples are typically freeze-dried and then extracted using techniques such as ultrasonic-assisted extraction (UAE) with solvents like dichloromethane and methanol.

5.2. Saponification and Clean-up

-

Saponification: To analyze both free and esterified sterols, a saponification step (alkaline hydrolysis) is often employed. This involves heating the sample extract with a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze any sterol esters into their free sterol form.

-

Clean-up: The resulting extract is then purified to remove interfering compounds. This is often achieved using solid-phase extraction (SPE) with silica cartridges.

5.3. Derivatization

Due to their low volatility, sterols are typically derivatized before analysis by gas chromatography (GC). Silylation is the most common derivatization technique, where the hydroxyl group of the sterol is converted to a trimethylsilyl (TMS) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases the volatility and thermal stability of the analytes.

5.4. Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the identification and quantification of fecal sterols. It offers high sensitivity and selectivity.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID can also be used for quantification, though it is less selective than GC-MS.

References

- 1. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Environmental Factors on the Relationship between Concentrations of Coprostanol and Fecal Indicator Bacteria in Tropical (Mekong Delta) and Temperate (Tokyo) Freshwaters - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Coprostanone in Human Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coprostanone, a 5β-saturated ketosteroid, is a pivotal intermediate in the microbial metabolism of cholesterol within the human gut. Its formation represents a critical step in the conversion of cholesterol to coprostanol, a non-absorbable sterol that is subsequently excreted in feces. This process, driven by the gut microbiota, plays a significant role in cholesterol homeostasis and has potential implications for human health, including cardiovascular disease. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic pathway, the enzymes involved, and its association with health and disease. Furthermore, it presents quantitative data on fecal sterol concentrations, detailed experimental protocols for this compound analysis, and visual diagrams of the key metabolic and experimental workflows.

Introduction

The human gut microbiome is a complex ecosystem that profoundly influences host metabolism and physiology. One of its key functions is the biotransformation of steroids, particularly cholesterol. Up to 1 gram of cholesterol, originating from dietary intake, biliary secretion, and sloughed intestinal epithelial cells, enters the colon each day[1][2][3][4]. A significant portion of this cholesterol is metabolized by gut bacteria into coprostanol, which is then excreted from the body[1]. This conversion is a key route for cholesterol elimination and is characterized by the intermediate formation of this compound. The efficiency of this conversion varies among individuals, with populations categorized as high or low converters, a trait that appears to be determined by the composition of their gut microbiota. Understanding the dynamics of this compound metabolism is crucial for elucidating the role of the gut microbiome in cholesterol regulation and developing novel therapeutic strategies for managing hypercholesterolemia and related cardiovascular diseases.

The Metabolic Pathway of this compound Formation

This compound is exclusively formed as an intermediate in the "indirect" pathway of cholesterol conversion to coprostanol by the gut microbiota. The direct reduction of cholesterol to coprostanol is considered less significant in humans. The indirect pathway involves a series of enzymatic reactions that modify the steroid nucleus of cholesterol.

The conversion of cholesterol to this compound proceeds through two primary enzymatic steps:

-

Oxidation and Isomerization of Cholesterol to 4-Cholesten-3-one: The initial step involves the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the double bond from the Δ5 to the Δ4 position, resulting in the formation of 4-cholesten-3-one. This reaction is catalyzed by a bifunctional enzyme, cholesterol oxidase (EC 1.1.3.6) or a 3β-hydroxysteroid dehydrogenase/isomerase.

-

Reduction of 4-Cholesten-3-one to this compound: The subsequent step is the reduction of the Δ4 double bond of 4-cholesten-3-one to yield 5β-cholestan-3-one, commonly known as this compound. This reaction is catalyzed by a 3-oxo-Δ4-steroid 5β-reductase (EC 1.3.1.3), which requires NADH as a cofactor.

Finally, this compound is further reduced to coprostanol by a 3-ketosteroid reductase.

Below is a Graphviz diagram illustrating this metabolic pathway.

Quantitative Data on Fecal Sterols

The concentrations of this compound and related sterols in human feces can vary significantly among individuals, reflecting differences in gut microbiota composition and metabolic activity. The following table summarizes representative quantitative data of fecal sterol concentrations in healthy individuals.

| Sterol | Mean Concentration (μg/g dry weight) | Range (μg/g dry weight) | Reference |

| Cholesterol | 1500 | 500 - 3000 | |

| Coprostanol | 3500 | 1000 - 6000 | |

| This compound | 200 | 50 - 500 | |

| Cholestenone | 100 | 20 - 250 |

Note: These values are approximate and can be influenced by diet, age, and health status.

Biological Significance and Clinical Relevance

The formation of this compound is intrinsically linked to the gut microbiota's capacity to metabolize cholesterol. A high conversion rate of cholesterol to coprostanol, and by extension, an active this compound metabolism, is associated with lower levels of fecal and serum cholesterol. This suggests that promoting the activity of cholesterol-metabolizing bacteria could be a viable strategy for managing hypercholesterolemia.

Recent studies have identified specific gut bacteria, such as those from the Lachnospiraceae and Ruminococcaceae families, as being associated with higher levels of coprostanol in feces. The presence of genes encoding cholesterol dehydrogenases in the gut microbiome is also correlated with coprostanol formation.

Alterations in the fecal sterol profile, including this compound levels, have been observed in various diseases. For instance, some studies have reported higher fecal concentrations of cholesterol and its metabolites in patients with colon cancer, adenomatous polyps, and ulcerative colitis. However, the precise role of this compound and other cholesterol metabolites in the pathophysiology of these conditions requires further investigation.

Experimental Protocols

Quantification of this compound in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the extraction, derivatization, and quantification of this compound from human fecal samples.

5.1.1. Materials and Reagents

-

Fecal sample (~0.2 g)

-

Internal standard (e.g., 5α-cholestane)

-

Methanol (90% and 100%)

-

Chloroform

-

Potassium hydroxide (KOH) solution in methanol

-

Hexane

-

Solid-phase extraction (SPE) cartridges (e.g., silica gel)

-

Derivatization reagent (e.g., BSTFA with 1% TMCS)

-

Anhydrous pyridine

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

5.1.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for fecal this compound analysis.

5.1.3. Detailed Procedure

-

Sample Preparation:

-

Weigh approximately 0.2 g of lyophilized and homogenized fecal sample into a glass tube.

-

Add a known amount of internal standard (e.g., 5α-cholestane) to the sample.

-

Add 2 ml of 90% methanol and vortex thoroughly.

-

-

Saponification and Extraction:

-

Add 0.5 ml of methanolic KOH solution and heat at 80°C for 2 hours to saponify the sterol esters.

-

After cooling, add 1 ml of water and 5 ml of hexane. Vortex vigorously for 1 minute and centrifuge to separate the phases.

-

Collect the upper hexane layer. Repeat the extraction twice more with 5 ml of hexane each time.

-

Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

-

-

Purification:

-

Reconstitute the dried extract in a small volume of hexane.

-

Apply the sample to a pre-conditioned silica gel SPE cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interfering compounds.

-

Elute the neutral sterols, including this compound, with a solvent of intermediate polarity (e.g., hexane:ethyl acetate mixture).

-

Evaporate the eluate to dryness.

-

-

Derivatization:

-

To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

-

Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

-

Evaporate the derivatization reagents under a stream of nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in hexane.

-

Inject an aliquot of the sample into the GC-MS system.

-

Use a temperature program that allows for the separation of this compound from other fecal sterols. A typical program might start at 180°C and ramp up to 300°C.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and the internal standard.

-

-

Quantification:

-

Identify the peaks for this compound-TMS and the internal standard based on their retention times and characteristic mass fragments.

-

Calculate the concentration of this compound in the original fecal sample by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of this compound standard.

-

Conclusion